![molecular formula C9H16O4Si B11888813 4-Methyl-4-[(trimethylsilyl)oxy]oxane-2,6-dione CAS No. 81943-18-2](/img/structure/B11888813.png)
4-Methyl-4-[(trimethylsilyl)oxy]oxane-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-4-[(trimethylsilyl)oxy]oxane-2,6-dione is an organic compound that belongs to the class of oxane derivatives It is characterized by the presence of a trimethylsilyl group attached to an oxane ring, which is a six-membered ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-[(trimethylsilyl)oxy]oxane-2,6-dione typically involves the reaction of 4-methyl-2,6-dioxooxane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-4-[(trimethylsilyl)oxy]oxane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as halides and alkoxides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
4-Methyl-4-[(trimethylsilyl)oxy]oxane-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Methyl-4-[(trimethylsilyl)oxy]oxane-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(Trimethylsilyl)oxy]oxane-4-carbonitrile
- Trimethylsilyl 4-methyl-2-[(trimethylsilyl)oxy]benzoate
- 4-(Methoxycarbonyl)phenol, TMS derivative
Uniqueness
4-Methyl-4-[(trimethylsilyl)oxy]oxane-2,6-dione is unique due to its specific structural features, including the presence of both a trimethylsilyl group and an oxane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
81943-18-2 |
|---|---|
Fórmula molecular |
C9H16O4Si |
Peso molecular |
216.31 g/mol |
Nombre IUPAC |
4-methyl-4-trimethylsilyloxyoxane-2,6-dione |
InChI |
InChI=1S/C9H16O4Si/c1-9(13-14(2,3)4)5-7(10)12-8(11)6-9/h5-6H2,1-4H3 |
Clave InChI |
DHCOOQLDQHGHFV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)OC(=O)C1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



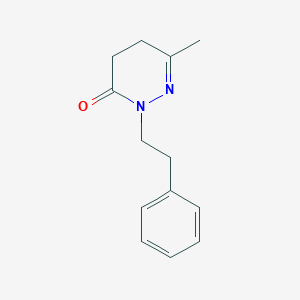

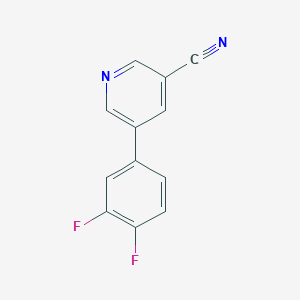
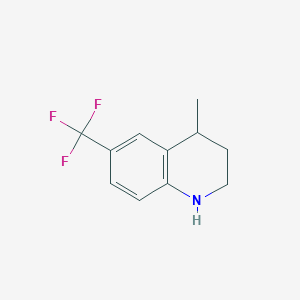

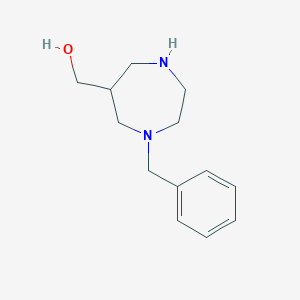
![3-Ethyl-9H-furo[3,4-b]chromen-9-one](/img/structure/B11888775.png)

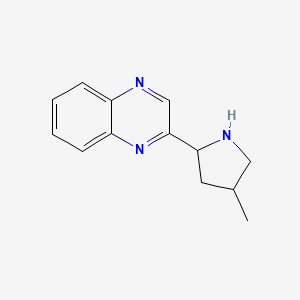

![2',3',4',9'-Tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]](/img/structure/B11888805.png)
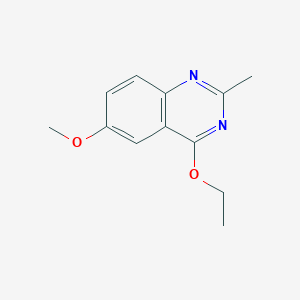
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine dihydrochloride](/img/structure/B11888822.png)
